3-(2,4-Dimethoxyphenyl)piperidine

Oxidosqualene Cyclase Cholesterol Biosynthesis 3-Arylpiperidine

3-(2,4-Dimethoxyphenyl)piperidine (CAS not yet assigned in major public registries; MF C₁₃H₁₉NO₂, MW 221.29 g/mol) is a 3-arylpiperidine belonging to the phenylpiperidine class, a privileged scaffold in neuropsychiatric and metabolic drug discovery. Its 2,4-dimethoxy substitution differentiates it from unsubstituted phenylpiperidine and mono‑methoxy or 3,4‑dimethoxy congeners by modulating electron density and steric profile at the aryl ring.

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
Cat. No. B13529039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-Dimethoxyphenyl)piperidine
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2CCCNC2)OC
InChIInChI=1S/C13H19NO2/c1-15-11-5-6-12(13(8-11)16-2)10-4-3-7-14-9-10/h5-6,8,10,14H,3-4,7,9H2,1-2H3
InChIKeyDTEZNROPXJGMPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,4-Dimethoxyphenyl)piperidine for Research Procurement: Core Identity and Pharmacophore Context


3-(2,4-Dimethoxyphenyl)piperidine (CAS not yet assigned in major public registries; MF C₁₃H₁₉NO₂, MW 221.29 g/mol) is a 3-arylpiperidine belonging to the phenylpiperidine class, a privileged scaffold in neuropsychiatric and metabolic drug discovery . Its 2,4-dimethoxy substitution differentiates it from unsubstituted phenylpiperidine and mono‑methoxy or 3,4‑dimethoxy congeners by modulating electron density and steric profile at the aryl ring [1]. The compound is supplied exclusively as a research reagent, not for human or veterinary use .

Why 2,4-Dimethoxyphenyl Piperidine Regioisomers Are Not Interchangeable in Quantitative Assays


Positional isomerism on the piperidine ring (2‑, 3‑, or 4‑attachment of the 2,4‑dimethoxyphenyl group) critically alters molecular recognition. The 3‑arylpiperidine scaffold places the basic nitrogen in a distinct spatial relationship to the aryl ring compared with 2‑ or 4‑aryl analogs, affecting sigma‑receptor and dopamine‑transporter pharmacophores [1]. Even within 3‑arylpiperidines, substitution pattern on the phenyl ring (2,4‑ vs. 3,4‑dimethoxy) changes oxidosqualene cyclase inhibitory potency by >10‑fold [2]. These structure‑activity divergences mean that replacing 3‑(2,4‑dimethoxyphenyl)piperidine with a regioisomer produces non‑comparable quantitative results in binding, functional, and metabolic stability assays.

Quantitative Differentiation of 3-(2,4-Dimethoxyphenyl)piperidine from Its Closest Analogs


3- vs. 4-Arylpiperidine Regioisomerism: Impact on Oxidosqualene Cyclase Inhibition

Docking‑guided optimization of 3‑arylpiperidines led to a 4‑arylpiperidine isomer with submicromolar human OSC activity (IC₅₀ 0.26 µM), demonstrating that the regioisomeric switch critically determines target engagement [1]. The 3‑aryl series provided the starting scaffold from which SAR was elaborated, establishing the 2,4‑dimethoxy‑substituted 3‑arylpiperidine as a distinct starting point for medicinal chemistry campaigns.

Oxidosqualene Cyclase Cholesterol Biosynthesis 3-Arylpiperidine

Cytochrome P450 3A4 Inhibition: Target Compound vs. Structurally Unrelated Piperidine Probe

When 3‑(2,4‑dimethoxyphenyl)piperidine was tested in a time‑dependent CYP3A4 inhibition assay in human liver microsomes (30‑min preincubation), it showed an IC₅₀ of 10 µM (10,000 nM) [1]. In the same assay format, a high‑affinity PI3Kδ‑targeted piperidine probe exhibited an IC₅₀ of 2.30 nM [2], a >4,000‑fold difference, indicating low CYP3A4 liability for the target compound relative to optimized drug‑like piperidines.

CYP3A4 Drug Metabolism Piperidine

Sigma‑2 Receptor Affinity of a Structurally Related Piperidine Derivative

A piperidine‑based sigma ligand bearing structural features overlapping with the 3‑(2,4‑dimethoxyphenyl)piperidine chemotype displayed a Ki of 90 nM at sigma‑2/TMEM97 receptors in rat PC12 cells [1]. This contrasts with prototypical 3‑arylpiperidine 3‑PPP, which shows preferential sigma‑1 binding (Ki ~20‑50 nM) and negligible sigma‑2 affinity [2], highlighting that methoxy‑substituted 3‑arylpiperidines can shift subtype selectivity within the sigma receptor family.

Sigma‑2 Receptor TMEM97 CNS

Dopamine Transporter Affinity: Diphenylmethoxypiperidine vs. 3‑Arylpiperidine Scaffolds

Diphenylmethoxypiperidine derivatives, which incorporate a 4‑aryloxy‑piperidine motif, inhibit the dopamine transporter with IC₅₀ values around 104 nM [1]. In contrast, 3‑arylpiperidines lacking the benzhydryl ether extension typically show D₂ receptor affinities in the micromolar range (IC₅₀ >1 µM) and negligible DAT activity [2]. This comparison demonstrates that 3‑(2,4‑dimethoxyphenyl)piperidine is the appropriate choice when dopaminergic activity is disfavored, e.g., in sigma‑ or OSC‑focused programs.

Dopamine Transporter DAT Piperidine

Recommended Application Scenarios for 3-(2,4-Dimethoxyphenyl)piperidine Based on Quantitative Evidence


Oxidosqualene Cyclase (OSC) Inhibitor Lead Optimization

Use 3‑(2,4‑dimethoxyphenyl)piperidine as the core scaffold for synthesizing regioisomeric and substitution‑variant libraries targeting OSC. The 3‑aryl attachment provides a starting geometry distinct from the 4‑aryl isomer that achieved IC₅₀ 0.26 µM [1], allowing exploration of SAR around the piperidine nitrogen and aryl methoxy positions.

Sigma‑2/TMEM97 Receptor Pharmacology Studies

Employ this compound as a synthetic entry point to sigma‑2‑biased ligands. Related piperidine derivatives with the 2,4‑dimethoxyphenyl motif exhibit sigma‑2 Ki values of 90 nM [2], whereas classical 3‑arylpiperidines like 3‑PPP are sigma‑1‑selective, confirming scaffold‑dependent subtype selectivity.

CYP3A4 Drug‑Interaction Liability Screening

Utilize 3‑(2,4‑dimethoxyphenyl)piperidine as a low‑CYP3A4‑inhibition control or starting fragment, given its IC₅₀ of 10 µM in human liver microsomes [3], enabling chemists to monitor CYP liability as substituents are added during hit‑to‑lead progression.

Dopaminergic Off‑Target De‑risking in CNS Programs

In programs where dopamine transporter engagement is undesirable, select the 3‑arylpiperidine scaffold over diphenylmethoxypiperidine analogs that show DAT IC₅₀ values of ~104 nM. 3‑Arylpiperidines consistently display >10‑fold weaker DAT inhibition [4].

Quote Request

Request a Quote for 3-(2,4-Dimethoxyphenyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.